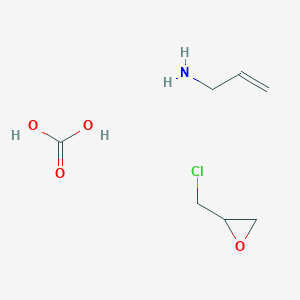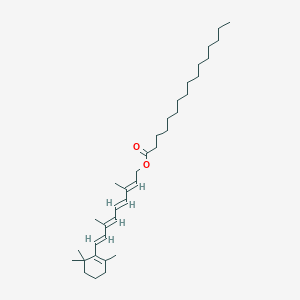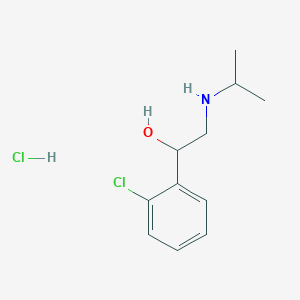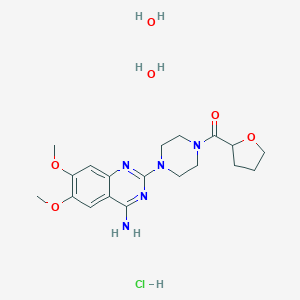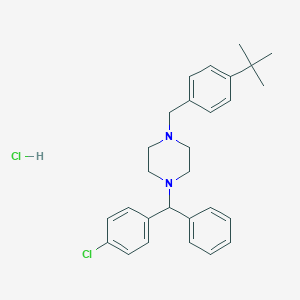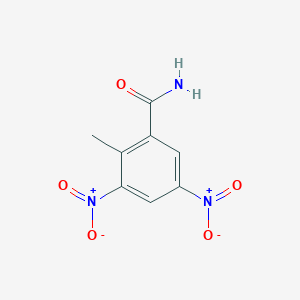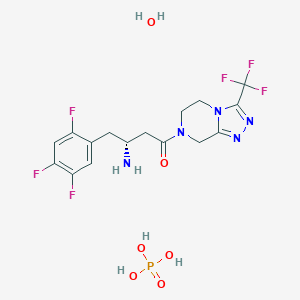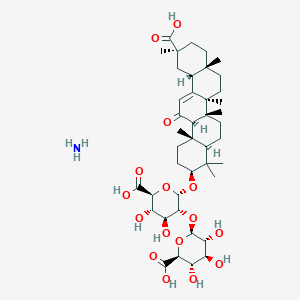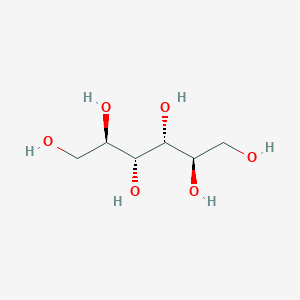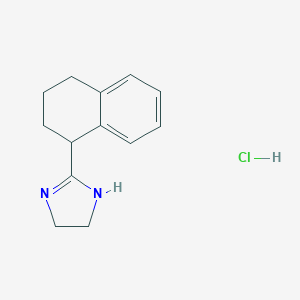
ドリペネム水和物
概要
説明
ドリペネム水和物、別名ドリペネム一水和物は、広域スペクトルのカルバペネム系抗生物質です。ヤンセンによってドリバックスというブランド名で販売されています。ドリペネム水和物は、複雑な腹腔内感染症と尿路感染症の治療に使用されます。 2007年にFDAによって承認されました .
科学的研究の応用
Doripenem Hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of carbapenem antibiotics.
Biology: It is used to study bacterial resistance mechanisms and the efficacy of new antibiotics.
Medicine: It is used in clinical trials to evaluate its effectiveness against various bacterial infections.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
ドリペネム水和物は、細菌の細胞壁合成を阻害することによって効果を発揮します。細胞壁合成中のペプチドグリカン架橋に関与するペニシリン結合タンパク質(PBP)に結合します。 この結合は、安定なアシル酵素の形成につながり、細胞壁が弱くなり、最終的に浸透圧により破裂します .
類似の化合物:
メロペネム: 構造と活性のスペクトルは似ていますが、側鎖が異なります。
イミペネム: グラム陽性菌に対する幅広いスペクトルを持っていますが、特定のベータラクタマーゼに対しては安定性が低いです。
エルタペネム: 半減期が長いですが、活性のスペクトルは狭いです.
ドリペネム水和物の独自性: ドリペネム水和物は、特定の耐性菌株に対する安定性と活性を高める独自のスルファモイルアミノメチル基を持っています。 また、他のカルバペネムに比べて、発作を引き起こす傾向が低いです .
生化学分析
Biochemical Properties
Doripenem hydrate plays a significant role in biochemical reactions. It interacts with bacterial enzymes called penicillin-binding proteins (PBPs) to form stable acyl-enzymes . This interaction inhibits the PBPs, leading to a weakened bacterial cell wall, which eventually ruptures due to osmotic pressure forces .
Cellular Effects
Doripenem hydrate has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of bacterial cell walls . This inhibition disrupts cell signaling pathways and alters gene expression, leading to cell death .
Molecular Mechanism
The mechanism of action of doripenem hydrate is primarily through the inhibition of bacterial enzymes called penicillin-binding proteins (PBPs) . These PBPs are responsible for peptidoglycan cross-linking during the synthesis of the bacterial cell wall . By forming stable acyl-enzymes with these PBPs, doripenem hydrate inactivates them, leading to a weakened cell wall and eventual cell rupture .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of doripenem hydrate change over time. Doripenem hydrate exhibits time-dependent bactericidal activity . It is stable against beta-lactamases, including those with extended spectrum .
Dosage Effects in Animal Models
The effects of doripenem hydrate vary with different dosages in animal models . At therapeutic doses, doripenem hydrate is effective against a range of Gram-positive and Gram-negative bacteria . At high doses, there may be an increased risk of adverse effects .
Metabolic Pathways
Doripenem hydrate is involved in several metabolic pathways. It is metabolized primarily via dehydropeptidase-I into a microbiologically inactive ring-opened metabolite, doripenem-M1 . Doripenem does not appear to be a substrate of the hepatic CYP450 enzymes .
Transport and Distribution
Doripenem hydrate is transported and distributed within cells and tissues. It penetrates bacterial cell walls by binding to bacterial enzymes termed penicillin-binding proteins (PBPs) .
Subcellular Localization
Doripenem hydrate is localized within the bacterial cell wall where it binds to penicillin-binding proteins (PBPs) . This binding leads to the formation of stable acyl-enzymes, which inactivate the PBPs and weaken the bacterial cell wall .
準備方法
合成経路と反応条件: ドリペネム水和物の調製には、ドリペネムの粗生成物を40〜70℃の水に溶解する工程が含まれます。次に、溶液を0〜25℃に冷却し、脱色するために活性炭を添加します。撹拌および濾過の後、濾液をさらに0〜10℃に冷却して固体を分離します。 次に、固体をイソプロパノールと水の混合物(4:1の比率)で洗浄し、減圧下で40〜60℃で水分量が4.4〜5.5%になるまで乾燥させます .
工業生産方法: ドリペネム水和物の工業生産は、同様のプロセスに従いますが、より大規模に行われます。 このプロセスは、最終製品の高純度、低残留溶媒含量、高安定性を確保するように設計されています .
化学反応の分析
反応の種類: ドリペネム水和物は、次のような様々な化学反応を起こします。
酸化: 特定の条件下で酸化して、異なる誘導体を形成することができます。
還元: 還元反応は、その官能基を変えることができます。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換剤: ハロゲン、アルキル化剤.
主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化はスルホキシドまたはスルホンを形成する可能性があります .
4. 科学研究における用途
ドリペネム水和物は、科学研究において幅広い用途があります。
化学: カルバペネム系抗生物質の研究における参照化合物として使用されます。
生物学: 細菌の耐性機構と新しい抗生物質の有効性を研究するために使用されます。
医学: さまざまな細菌感染症に対する有効性を評価するために、臨床試験で使用されます。
類似化合物との比較
Meropenem: Similar in structure and spectrum of activity but differs in its side chain.
Imipenem: Has a broader spectrum against Gram-positive bacteria but is less stable against certain beta-lactamases.
Ertapenem: Has a longer half-life but a narrower spectrum of activity.
Uniqueness of Doripenem Hydrate: Doripenem Hydrate has a unique sulfamoylaminomethyl group that enhances its stability and activity against certain resistant bacterial strains. It also has a lower propensity to cause seizures compared to other carbapenems .
特性
IUPAC Name |
(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O6S2.H2O/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);1H2/t6-,7-,8+,9+,10-,11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUBEBXBDGKBTJ-WGLOMNHJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60957788 | |
| Record name | 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-({5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60957788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
364622-82-2 | |
| Record name | 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-5-[[(aminosulfonyl)amino]methyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, hydrate (1:1), (4R,5S,6S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=364622-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Doripenem hydrate [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364622822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-({5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60957788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R,5S,6S)-6-[(1R)-1-HYDROXYETHYL]-4-METHYL-7-OXO-3-({(3S,5S)-5-[(SULFAMOYLAMINO)METHYL]PYRROLIDIN-3-YL}SULFANYL)-1-AZABICYCLO[3.2.0]HEPT-2-ENE-2-CARBOXYLIC ACID MONOHYDRATE (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DORIPENEM MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B035T6NKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



